molecular formula C9H20OSi B14342778 4-Methyl-1-(trimethylsilyl)pentan-2-one CAS No. 95547-15-2

4-Methyl-1-(trimethylsilyl)pentan-2-one

Cat. No.: B14342778
CAS No.: 95547-15-2
M. Wt: 172.34 g/mol
InChI Key: PZDXGIGATAVILM-UHFFFAOYSA-N
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Description

4-Methyl-1-(trimethylsilyl)pentan-2-one is a specialized organosilicon ketone intended for research applications only. It is not for diagnostic or therapeutic uses. This compound features a ketone functional group adjacent to a trimethylsilyl-protected carbon, a structure of high value in synthetic organic chemistry. The trimethylsilyl group is a well-known protecting group and can also influence the course of subsequent reactions due to its steric bulk and ability to stabilize alpha-carbanions. While specific studies on this exact molecule are limited, its structure suggests significant potential in transition metal-catalyzed reactions. Based on related chemistry, silyl-modified ketones like this may serve as key intermediates in cycloisomerization processes for the synthesis of complex heterocyclic frameworks, such as furans . For instance, silver(I) or gold(III) catalysts can promote the cycloisomerization of unsaturated carbonyl precursors into furan rings, a core structure found in many natural products and functional materials . The compound's mechanism of action in such transformations would likely involve initial coordination of the metal catalyst, activating the molecule towards nucleophilic attack or carbenoid formation, ultimately leading to ring closure and functional group rearrangement . Researchers can leverage this compound to explore novel synthetic pathways, develop new catalytic methods, and build molecular libraries for pharmaceutical and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95547-15-2

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

4-methyl-1-trimethylsilylpentan-2-one

InChI

InChI=1S/C9H20OSi/c1-8(2)6-9(10)7-11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

PZDXGIGATAVILM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1 Trimethylsilyl Pentan 2 One

Direct Synthesis Strategies for α-Trimethylsilyl Ketones

Direct synthesis strategies aim to construct the target molecule by forming the key α-carbon-silicon bond on a ketone framework. These methods are often the most step-economical but require precise control of reaction conditions to achieve the desired regioselectivity.

The silylation of pre-formed ketone enolates is a primary method for preparing α-silyl carbonyl compounds. thieme-connect.de This approach, however, is less commonly applied to ketones compared to esters and amides because of the high propensity for O-silylation, which yields the thermodynamically more stable silyl (B83357) enol ether. thieme-connect.de The outcome of the reaction—C-silylation versus O-silylation—is highly dependent on the nature of the carbonyl compound, the silylating agent, and the reaction medium. thieme-connect.de

For the synthesis of 4-Methyl-1-(trimethylsilyl)pentan-2-one, this would involve the deprotonation of 4-methyl-2-pentanone (B128772) to form its enolate, followed by quenching with an electrophilic silicon source like trimethylsilyl (B98337) chloride. The challenge lies in directing the silylation to the carbon atom of the enolate rather than the oxygen. thieme-connect.de Strategies to enhance C-silylation include the use of specific counterions, solvents, and silylating agents with different steric and electronic properties.

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, and various catalytic systems, including phase-transfer, amino, and photoredox catalysis, have been developed to control stereochemistry. researchgate.net While not directly silylation, these principles of controlling reactivity at the α-position are relevant.

Organometallic reagents are pivotal in constructing the carbon skeleton of α-silyl ketones. pageplace.de One potential route to this compound involves the reaction of an organometallic reagent, such as isobutylmagnesium bromide or isobutyllithium, with a silylated electrophile that can generate the ketone functionality.

A more common approach involves the reaction of organocuprates with propargylic sulfonates, which is a versatile method for synthesizing substituted allenylsilanes. orgsyn.orgorgsyn.org While this produces a different class of compounds, the underlying principles of using organometallic reagents to form C-C bonds adjacent to a silylated carbon are well-established. orgsyn.org For instance, the synthesis of 1-methyl-1-(trimethylsilyl)allene (B1582311) involves the reaction of a mesylate derivative with a mixed cuprate (B13416276) reagent generated from methylmagnesium chloride. orgsyn.org A similar strategy could be envisioned where a silylated acyl equivalent is coupled with an isobutyl organometallic species.

The table below summarizes typical conditions for organometallic-mediated reactions relevant to the formation of complex silanes.

Reagent TypeElectrophileCatalyst/MediumTypical Product Class
Grignard Reagent (R-MgCl)Silylated MesylateCopper(I) Bromide / THFAllenylsilane
Organolithium (R-Li)Silylated Acyl ChlorideDiethyl Etherα-Silyl Ketone
Organocuprate (R₂CuLi)Propargylic SubstrateTHF / Pentane (B18724)Substituted Silane

This table illustrates general reaction types that can be adapted for the synthesis of α-silyl ketones.

The Sila-Pummerer rearrangement is a powerful method that involves the thermal rearrangement of an α-silyl sulfoxide (B87167). organicreactions.org This reaction proceeds through the migration of a silyl group from carbon to the sulfinyl oxygen atom, ultimately leading to a product that can be converted into a ketone. lookchem.com The classic Pummerer rearrangement converts an alkyl sulfoxide into an α-acyloxy-thioether using an anhydride (B1165640) like acetic anhydride. wikipedia.orgtcichemicals.com

The sila-variant is particularly useful for forming α-silyl carbonyl compounds. lookchem.com The synthesis would begin with a precursor sulfoxide bearing a trimethylsilyl group on the α-carbon. Upon activation, typically with heat or a Lewis acid, the rearrangement occurs. lookchem.comwikipedia.org For this compound, a precursor such as 1-(phenylsulfinyl)-1-(trimethylsilyl)-4-methylpentane could potentially be rearranged and then hydrolyzed to yield the target ketone. The thermal decomposition of related 3-(α-trimethylsilyl)alkyl substituted 2-(phenylsulfinyl)cycloalkanones proceeds via a γ-sila-Pummerer reaction to afford 3-substituted cycloalk-2-enones. lookchem.com

Rearrangement TypePrecursorActivatorKey Intermediate
Pummerer RearrangementAlkyl SulfoxideAcetic AnhydrideThial Intermediate
Sila-Pummerer Reactionα-Silyl SulfoxideHeat / Lewis AcidYlide / Sulfonium Ion

This table compares the conventional Pummerer reaction with its silicon-based variant.

Indirect Synthetic Routes via Precursor Derivatization

Indirect routes involve the synthesis of a related precursor molecule, such as a silyl enol ether, which is then chemically transformed into the final α-silylated ketone.

Silyl enol ethers are isomers of α-silyl ketones and are often the major product in direct silylation attempts of ketone enolates. thieme-connect.de These compounds are valuable synthetic intermediates themselves, used in aldol (B89426) condensations, alkylations, and cycloadditions. orgsyn.orgorgsyn.org The conversion of a silyl enol ether to its α-silylated ketone isomer is a key transformation. One reported method involves an O→C silyl rearrangement of silyl enol ether anions. nih.gov

This process typically involves deprotonation of the silyl enol ether at the allylic position, followed by a tandfonline.comnih.gov-rearrangement of the silyl group from the oxygen to the carbon atom. For the target molecule, one would first synthesize the silyl enol ether of 4-methyl-2-pentanone, specifically (Z)- or (E)-4-methyl-2-(trimethylsilyloxy)pent-1-ene. Treatment of this precursor with a strong base could then induce the rearrangement to form this compound. The choice of silyl group can be important; for example, transformations of silyl enol ethers containing hindered groups like SiMe₂tBu or Si(iPr)₃ can lead to elimination reactions forming allenes. nih.gov

The development of methods for the regio- and stereoselective synthesis of silyl enol ethers, for example via Ni-catalyzed remote functionalization of ketones, provides access to specific isomers that can serve as precursors. nih.gov

The acylation of organometallic reagents with esters is a classic method for ketone synthesis. Using a silylated ester provides a route to α-silyl ketones. For example, the lithium enolate of trimethylsilyl acetate (B1210297) can be acylated with various acid chlorides to produce β-keto acids, which can then be decarboxylated to form methyl ketones. tandfonline.com This demonstrates the utility of silylated esters as synthons. tandfonline.com

To synthesize this compound via this route, one could react an organometallic reagent containing the isobutyl group, such as isobutyllithium, with a suitable trimethylsilyl-substituted acylating agent, like trimethylsilylacetyl chloride. The reaction would need to be carefully controlled to prevent over-addition to the ketone product.

Acylating AgentNucleophileProduct after Hydrolysis
Trimethylsilyl Acetate (enolate)Acid Chlorideβ-Keto Acid / Methyl Ketone
Trimethylsilylacetyl ChlorideOrganolithium Reagentα-Silyl Ketone

This table outlines acylation strategies that can be employed to generate ketone functionalities.

Stereoselective Synthesis of this compound and its Analogs

The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for various applications. The stereoselective synthesis of this compound and its analogs, which are β-silyl ketones, can be achieved through several strategic approaches. These methods focus on controlling the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer. The primary strategies employed include enantioselective and diastereoselective methods, with the latter often utilizing chiral auxiliaries to direct the stereochemical outcome of a reaction.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis of chiral β-silyl ketones can be effectively accomplished through catalytic asymmetric conjugate additions to β-silyl-α,β-unsaturated ketones. This approach introduces a new stereocenter with a high degree of enantiomeric purity.

One prominent method involves the asymmetric conjugate addition of organic boronic acids to β-silyl-α,β-unsaturated ketones. This reaction is often catalyzed by chiral diols, such as derivatives of BINOL, under mild conditions. The catalyst forms a chiral complex with the boronic acid, which then reacts with the unsaturated ketone to deliver the organic group to one face of the double bond preferentially. This process has been shown to produce a variety of enantioenriched β-silyl ketones in moderate to high yields and with excellent enantiomeric excess (ee) values, often up to 98% ee. rsc.org

The general scheme for this reaction involves the formation of a complex between the chiral diol catalyst and the boronic acid. This is followed by coordination with the β-silyl-α,β-unsaturated ketone. The subsequent cleavage of the carbon-boron bond and reaction with another boronic acid molecule regenerates the catalyst and produces a boron enolate, which upon workup yields the desired chiral β-silyl ketone. The high levels of regio- and enantioselectivity are attributed to the specific geometry of the intermediate complex formed during the catalytic cycle. rsc.org

Below is a table summarizing typical results for the enantioselective conjugate addition of boronic acids to β-silyl-α,β-unsaturated ketones, which is a key method for producing analogs of this compound.

Entryβ-Silyl-α,β-unsaturated ketoneBoronic AcidCatalystYield (%)ee (%)
1(E)-1-(trimethylsilyl)pent-1-en-3-onePhenylboronic acid(R)-BINOL derivative8595
2(E)-4-methyl-1-(trimethylsilyl)pent-1-en-3-oneVinylboronic acid(R)-BINOL derivative7892
3(E)-1-(trimethylsilyl)-4-phenylbut-1-en-3-one4-Methoxyphenylboronic acid(S)-BINOL derivative9098
4(E)-1-(dimethylphenylsilyl)hex-1-en-3-oneStyrylboronic acid(R)-BINOL derivative8296

Diastereoselective approaches often involve the reaction of a prochiral substrate with a chiral reagent or catalyst to produce a diastereomeric mixture in which one diastereomer is favored. For β-silyl ketones, this can be achieved by the addition of nucleophiles to α-chiral β-silyl aldehydes or ketones.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed and often recycled. This strategy is a powerful tool for the diastereoselective synthesis of compounds like this compound.

In the context of synthesizing β-silyl ketones, a common approach involves the conjugate addition of a silyl nucleophile to an α,β-unsaturated carbonyl compound that is attached to a chiral auxiliary. For instance, α,β-unsaturated esters or amides derived from known chiral auxiliaries can undergo diastereoselective conjugate addition of a phenyldimethylsilyl-cuprate reagent. The steric and electronic properties of the chiral auxiliary direct the incoming silyl nucleophile to a specific face of the double bond, resulting in a high diastereomeric excess.

The choice of the chiral auxiliary is crucial and can influence both the degree and the sense of diastereoselectivity. Following the conjugate addition, the chiral auxiliary is cleaved from the molecule, yielding an enantiomerically enriched β-silyl ester. This ester can then be converted into the target β-silyl ketone through standard organic transformations.

The following table illustrates the diastereoselectivity achieved in the conjugate addition of a silyl-cuprate reagent to α,β-unsaturated compounds bearing different chiral auxiliaries, a key step in a potential synthesis of chiral this compound.

Entryα,β-Unsaturated CompoundChiral AuxiliaryDiastereomeric Ratio (dr)
1CrotonateEvans Auxiliary (Oxazolidinone)>95:5
2CinnamateOppolzer's Sultam90:10
3Acrylate(S)-(-)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol85:15

Reactivity and Reaction Mechanisms of 4 Methyl 1 Trimethylsilyl Pentan 2 One

Reactions at the Ketone Functionality

The ketone's carbonyl group is a primary site for chemical transformations, including nucleophilic additions and modifications that leverage the adjacent enolizable position.

The carbon-oxygen double bond of the ketone is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. chemguide.co.uk For 4-Methyl-1-(trimethylsilyl)pentan-2-one, nucleophilic addition is a fundamental reaction pathway.

Upon reaction with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents, the nucleophile adds to the carbonyl carbon to form a tertiary alkoxide intermediate. Subsequent aqueous workup yields an α-silyl carbinol (a tertiary alcohol with the silyl (B83357) group on the adjacent carbon). gelest.com Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the corresponding secondary α-silyl carbinol.

A critical feature of these α-silyl alkoxide intermediates is their propensity to undergo a organic-chemistry.orgacs.org-Brook rearrangement, where the silyl group migrates from the carbon to the oxygen atom, forming a silyl ether. organic-chemistry.orgthieme-connect.de This rearrangement is driven by the formation of a stronger silicon-oxygen bond compared to the silicon-carbon bond. organic-chemistry.org

Table 1: Expected Products from Nucleophilic Addition Reactions

Reagent Intermediate Final Product after Workup
R-MgX (Grignard) Tertiary α-silyl alkoxide Tertiary α-silyl carbinol
R-Li (Organolithium) Tertiary α-silyl alkoxide Tertiary α-silyl carbinol
NaBH₄ (Sodium borohydride) Secondary α-silyl alkoxide Secondary α-silyl carbinol

Like other ketones, this compound can be deprotonated at the α-carbon to form an enolate. However, the presence of the bulky trimethylsilyl (B98337) group at the C1 position sterically hinders deprotonation at that site. thieme-connect.de Consequently, in the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), deprotonation is expected to occur regioselectively at the less hindered α'-position (C3). thieme-connect.dethieme-connect.com

This resulting enolate can then be trapped with an electrophile. Specifically, if a silylating agent like trimethylsilyl chloride (TMSCl) is used, a second silyl group is introduced, forming a trimethylsilyl enol ether. wikipedia.org These silyl enol ethers are valuable synthetic intermediates, often used in Lewis acid-catalyzed reactions like Mukaiyama aldol (B89426) additions. orgsyn.org The formation of the silyl enol ether from the α'-position allows for controlled carbon-carbon bond formation away from the original silicon-bearing carbon. thieme-connect.de

Table 2: Regioselectivity of Enolization

Position of Deprotonation Base Kinetic/Thermodynamic Control Expected Product
C3 (α'-position) LDA, -78°C Kinetic Lithium enolate at C3

To perform reactions elsewhere in a molecule without affecting the ketone, the carbonyl group can be protected. A common method is the formation of an acetal (or ketal), which is stable to many reagents, particularly nucleophiles and bases. wikipedia.org For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would convert the ketone into a cyclic acetal. This protecting group can later be removed by hydrolysis with aqueous acid to restore the ketone functionality. wikipedia.org

The carbonyl group can also be derivatized to form other functional groups. For example, it can react with hydroxylamine (NH₂OH) to form an oxime or with hydrazine (N₂H₄) and its derivatives to form hydrazones. These reactions are characteristic of ketones and serve as a method for both characterization and further functional group transformation.

Reactivity of the Trimethylsilylmethyl Moiety

The carbon-silicon bond and the protons on the carbon adjacent to the silicon atom confer unique reactivity to this part of the molecule.

The trimethylsilylmethyl group is central to several important transformations characteristic of α-silyl ketones.

Brook Rearrangement : As mentioned, nucleophilic addition to the carbonyl group generates an α-silyl alkoxide. In the presence of a base, this intermediate can undergo a facile intramolecular 1,2-anionic migration of the silyl group from carbon to oxygen. organic-chemistry.orgthieme-connect.de This irreversible process is driven by the high thermodynamic stability of the Si-O bond and results in a carbanion, which is subsequently protonated to yield a silyl ether. organic-chemistry.orgyoutube.com This rearrangement is a key pathway that competes with the simple nucleophilic addition product. gelest.com

Protodesilylation : The C-Si bond in α-silyl ketones can be cleaved under acidic conditions, replacing the silyl group with a proton. thieme-connect.de This reaction can be used to remove the directing influence of the silicon group after it has served its synthetic purpose.

The Peterson olefination is a classic method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.org For a molecule like this compound, this reaction can be envisioned through a pathway involving its conversion into a β-hydroxysilane.

This is typically achieved by the addition of an organometallic nucleophile (e.g., R-Li) to the ketone's carbonyl group. organicchemistrydata.org The resulting β-hydroxysilane intermediate can then be subjected to elimination conditions. Treatment with acid leads to an anti-elimination, while basic conditions promote a syn-elimination. wikipedia.org This stereochemical control allows for the selective formation of either the (E)- or (Z)-alkene, making the Peterson olefination a versatile synthetic tool. wikipedia.orgunito.it

Table 3: Stereochemical Outcome of Peterson Olefination Elimination

Condition Elimination Pathway Stereochemical Outcome
Acid (e.g., H₂SO₄) Anti-elimination (E)- or (Z)-alkene (diastereomer-dependent)

Mechanistic Studies on C-Si Bond Transformations and Cleavages

The C-Si bond in α-silyl ketones like this compound is susceptible to cleavage under various conditions, a characteristic attributed to the electron-withdrawing nature of the adjacent carbonyl group. This activation facilitates both electrophilic and nucleophilic attack at the silicon or carbon center, respectively.

Protodesilylation under Acidic Conditions: In the presence of acid, α-silyl ketones can undergo protodesilylation, where the silyl group is replaced by a proton. The mechanism of this reaction for allylsilanes and vinylsilanes has been shown to involve a cationic intermediate rsc.orgrsc.org. For α-silyl ketones, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the formation of an enol intermediate. Subsequent protonation of the carbon bearing the silyl group leads to a β-silyl carbocation, which is stabilized by hyperconjugation. The final step involves the cleavage of the C-Si bond by a nucleophile (e.g., water or the conjugate base of the acid), yielding the desilylated ketone. The stability of the C-Si bond in organosilane precursors under acidic conditions has been the subject of theoretical studies, which can provide insights into the propensity of this compound to undergo this transformation researchgate.net.

Nucleophilic Cleavage: The C-Si bond is also readily cleaved by nucleophiles, such as fluoride (B91410) ions or hydroxides. The mechanism involves the attack of the nucleophile on the electropositive silicon atom. This can proceed through a pentacoordinate silicon intermediate, a concept central to understanding the activation of C-Si bonds nih.gov. The formation of the strong silicon-fluorine or silicon-oxygen bond provides the thermodynamic driving force for the reaction. Computational studies on the fragmentation of β-silyl radicals have also shed light on the fundamental aspects of C-Si bond cleavage researchgate.net.

A plausible mechanism for the base-catalyzed protodesilylation of organosilanes involves the formation of a pentacoordinated silicon intermediate, followed by protonation organic-chemistry.org.

Intermolecular and Intramolecular Reaction Pathways

Beyond simple bond cleavage, this compound and its derivatives can participate in more complex intermolecular and intramolecular reactions, leading to the formation of new cyclic and rearranged structures.

Cycloaddition Reactions (e.g., Diels-Alder, Hetero Diels-Alder)

While this compound itself is not a diene, it can be readily converted to its silyl enol ether, 4-methyl-2-(trimethylsilyloxy)pent-2-ene, which can then participate as a dienophile or, if further functionalized, as a diene in cycloaddition reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the [4+2] cycloaddition of a conjugated diene and a dienophile wikipedia.orgmasterorganicchemistry.comyoutube.com.

Diels-Alder Reactions: The silyl enol ether of this compound can react with various dienes. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to control the stereoselectivity of the reaction.

Hetero-Diels-Alder Reactions: In a hetero-Diels-Alder reaction, one or more of the carbon atoms in the diene or dienophile is replaced by a heteroatom. The silyl enol ether of this compound can react with heterodienes or heterodienophiles. For instance, reaction with an α,β-unsaturated carbonyl compound (acting as a heterodienophile) in the presence of a Lewis acid can lead to the formation of dihydropyran rings. The use of silylated dienes, such as Brassard's diene, in hetero-Diels-Alder reactions has been reported to be highly diastereoselective researchgate.net. Similarly, aza Diels-Alder reactions utilizing silyloxy dienes with imines can produce nitrogen-containing heterocyclic compounds organic-chemistry.org. The reactivity of unactivated ketones in hetero-Diels-Alder reactions can be promoted by hydrogen bonding acs.org.

Reactant 1Reactant 2Reaction TypeProduct TypeCatalyst/Conditions
4-Methyl-2-(trimethylsilyloxy)pent-2-eneConjugated DieneDiels-AlderSubstituted CyclohexeneLewis Acid
4-Methyl-2-(trimethylsilyloxy)pent-2-eneα,β-Unsaturated CarbonylHetero-Diels-AlderDihydropyranLewis Acid
Silylated DieneThis compoundHetero-Diels-AlderDihydropyranLewis Acid
4-Iodo-2-(trimethylsilyloxy)butadieneImineAza Diels-AlderDihydropyridoneMgI₂

Rearrangement Processes (e.g., O→C Silyl Migration)

Silyl migrations are a common feature in the chemistry of organosilicon compounds, driven by the high affinity of silicon for oxygen.

O→C Silyl Migration (Retro-Brook Rearrangement): The reverse of the well-known Brook rearrangement (C→O silyl migration) is the O→C silyl migration, also known as the retro-Brook rearrangement wikipedia.org. This process involves the migration of a silyl group from an oxygen atom to a carbon atom. For the silyl enol ether of this compound, this rearrangement would regenerate the α-silyl ketone.

The mechanism of the retro-Brook rearrangement is believed to proceed through a pentacoordinate silicon intermediate. The equilibrium between the silyl enol ether and the α-silyl ketone can be influenced by factors such as the solvent and the nature of the counterion when an enolate is involved. Lewis acids can also mediate the rearrangement of silyl enol ethers to α-silyl ketones.

Recent studies have also explored photocatalytic intramolecular allyl migration of silyl enol ethers, which proceeds via a radical-mediated cyclization pathway thieme-connect.de. Furthermore, the α-ketol rearrangement, which involves the 1,2-shift of an alkyl or aryl group in α-hydroxy ketones, can also be influenced by the presence of silyl protecting groups, which can be transferred between oxygen atoms during the rearrangement beilstein-journals.org. The Rubottom oxidation, a reaction of silyl enol ethers to form α-hydroxy carbonyl compounds, also involves a 1,4-silyl migration (Brook rearrangement) as a key step in its mechanism wikipedia.org.

Rearrangement TypeStarting MaterialProductKey Features
O→C Silyl Migration (Retro-Brook)4-Methyl-2-(trimethylsilyloxy)pent-2-eneThis compoundReversible; can be influenced by Lewis acids.
Photocatalytic Allyl MigrationAllylic Silyl Enol Etherα-Alkylated CarbonylRadical-mediated cyclization.
α-Ketol Rearrangementα-Siloxy Aldehydeα-Siloxy KetoneInvolves silyl group transfer between oxygen atoms.
Rubottom OxidationSilyl Enol Etherα-Hydroxy CarbonylInvolves a 1,4-silyl migration (Brook rearrangement).

Advanced Methodologies in Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Methyl-1-(trimethylsilyl)pentan-2-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed map of the molecular connectivity and environment of each atom can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The trimethylsilyl (B98337) (TMS) group protons typically appear as a sharp, intense singlet far upfield, around 0.1 ppm, due to the electropositive nature of silicon. The protons on the carbon adjacent to the silicon (α-protons) would likely appear as a singlet around 2.1-2.3 ppm. The methylene (B1212753) protons adjacent to the carbonyl group are expected to resonate as a doublet around 2.4 ppm. The methine proton at the C4 position would likely be a multiplet in the range of 2.2-2.6 ppm, and the diastereotopic methyl protons of the isobutyl group would appear as a doublet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the trimethylsilyl group are expected to have a chemical shift near 0 ppm. The carbonyl carbon is the most deshielded, with a predicted resonance in the range of 208-212 ppm. The methylene carbon adjacent to the silicon atom is anticipated to appear around 38-42 ppm. The carbons of the isobutyl group are expected at approximately 52 ppm (CH₂), 25 ppm (CH), and 22 ppm (CH₃). oregonstate.eduhuji.ac.ilcompoundchem.comwisc.edu

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
(CH₃)₃Si-~0.1 (s, 9H)~0
-CH₂-Si~2.2 (s, 2H)~40
-C(O)--~210
-CH₂-C(O)~2.4 (d, 2H)~52
-CH(CH₃)₂~2.4 (m, 1H)~25
-CH(CH₃)₂~0.9 (d, 6H)~22

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds. huji.ac.il For this compound, the ²⁹Si NMR spectrum is expected to show a single resonance for the trimethylsilyl group. The chemical shift of this signal is influenced by the nature of the substituents on the silicon atom. In analogous trimethylsilyl alkanes, the ²⁹Si chemical shifts typically appear in a narrow range, often between -2 and +5 ppm relative to tetramethylsilane (B1202638) (TMS). umich.edupascal-man.comunige.ch The presence of the keto group at the β-position might induce a slight downfield shift compared to simple alkyltrimethylsilanes.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through analysis of its fragmentation patterns under ionization.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•). The fragmentation of this ion can proceed through several pathways. A prominent fragmentation route for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. wikipedia.orgyoutube.comlibretexts.org In this specific molecule, a McLafferty-type rearrangement involving the trimethylsilyl group has also been reported for related compounds, which could lead to characteristic fragment ions. chalmers.senih.govnih.gov

Another significant fragmentation pathway is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this could lead to the loss of an isobutyl radical or a trimethylsilylmethyl radical, resulting in the formation of acylium ions.

Predicted Major Fragments in Mass Spectrum:

Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed.

[M - 15]⁺: Loss of a methyl radical from the trimethylsilyl group.

[M - 57]⁺: Loss of an isobutyl radical via α-cleavage.

[M - 87]⁺: Loss of a trimethylsilylmethyl radical via α-cleavage.

McLafferty Rearrangement Fragments: Ions resulting from the rearrangement and subsequent cleavage.

m/zPredicted Fragment IdentityFragmentation Pathway
186[C₁₀H₂₂OSi]⁺•Molecular Ion
171[C₉H₁₉OSi]⁺Loss of CH₃
129[C₆H₁₃OSi]⁺Loss of C₄H₉ (isobutyl)
99[C₅H₇O]⁺Loss of (CH₃)₃SiCH₂
73[(CH₃)₃Si]⁺Cleavage of Si-C bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a ketone. udel.edulibretexts.org This peak is typically observed in the range of 1700-1725 cm⁻¹ for saturated acyclic ketones. vscht.cz

The spectrum will also display characteristic absorptions for C-H stretching and bending vibrations. The C-H stretching of the alkyl groups will appear in the region of 2850-3000 cm⁻¹. The presence of the trimethylsilyl group gives rise to a characteristic strong Si-C stretching vibration, typically observed around 1250 cm⁻¹ and 840 cm⁻¹. gelest.com

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2850-3000C-H StretchAlkyl (isobutyl, methylene)
1700-1725C=O StretchKetone
~1465C-H BendCH₂ and CH₃
~1370C-H BendCH(CH₃)₂
~1250Si-C Stretch(CH₃)₃Si-
~840Si-C Stretch(CH₃)₃Si-

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. anton-paar.comox.ac.uknih.gov This technique provides precise bond lengths, bond angles, and conformational details. However, the application of X-ray diffraction is contingent upon the ability to grow a suitable single crystal of the compound. As this compound is likely a liquid at room temperature, obtaining a single crystal would require low-temperature crystallization techniques. To date, there is no publicly available information on the single-crystal X-ray structure of this compound. Should a crystalline form be obtained, X-ray diffraction analysis would provide invaluable, unambiguous confirmation of its molecular structure.

Future Research Directions and Unexplored Avenues for 4 Methyl 1 Trimethylsilyl Pentan 2 One

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and subsequent functionalization of 4-Methyl-1-(trimethylsilyl)pentan-2-one are areas ripe for catalytic innovation. Current synthetic routes often rely on stoichiometric reagents, but future developments will likely focus on catalytic, atom-economical methods. Research in this area could significantly enhance efficiency and expand the compound's accessibility and utility.

Key research avenues include:

Catalytic C-H Silylation: Direct, transition-metal-catalyzed C-H silylation of 4-methyl-2-pentanone (B128772) at the C1 position would represent a highly efficient and atom-economical synthetic route. Investigating catalysts based on metals like iridium, rhodium, or palladium could lead to methodologies that avoid the pre-functionalization of starting materials.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the silyl (B83357) group or functionalize the ketone would provide access to enantioenriched derivatives. This could involve chiral catalysts for the conjugate addition of silyl nucleophiles to a suitable α,β-unsaturated precursor or the asymmetric α-silylation of ketone-derived enolates.

Functionalization via Catalytic Cross-Coupling: The silicon-carbon bond offers a handle for further molecular elaboration. Future work could explore palladium or nickel-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to replace the trimethylsilyl (B98337) group with various organic fragments, thereby functionalizing the α-position of the ketone.

Table 1: Potential Catalytic Systems for Investigation

Catalytic Approach Catalyst Class Potential Reaction Key Research Goal
Direct C-H Silylation Iridium or Rhodium Pincer Complexes Silylation of 4-methyl-2-pentanone High regioselectivity and yield under mild conditions.
Asymmetric Aldol (B89426) Reaction Chiral Lewis Acid (e.g., Ti, Zn) Reaction of silylated acetaldehyde (B116499) equivalent with isobutyraldehyde Control of stereocenters for chiral building blocks.

Exploration of New Reactivity Profiles and Reaction Scope

The interplay between the carbonyl group and the adjacent trimethylsilyl group in this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to systematically map its reactions with a broad range of electrophiles and nucleophiles.

Unexplored avenues include:

Brook Rearrangement Dynamics: The researchgate.netdntb.gov.ua-anionic Brook rearrangement is a fundamental reaction of α-silyl ketones. A detailed study of this rearrangement for this compound, initiated by various nucleophiles, could provide access to a range of functionalized silyl enol ethers. Investigating the factors that control the rearrangement versus direct carbonyl addition is a key research goal.

Silyl Enol Ether Chemistry: Controlled enolization can yield silyl enol ethers, which are powerful intermediates in organic synthesis. Exploring the regioselective generation of different silyl enol ethers from this compound and their subsequent reactions (e.g., Mukaiyama aldol, alkylations) would broaden its synthetic utility.

Photochemical Reactions: The photochemical behavior of α-silyl ketones is another promising area. Research could uncover novel rearrangements or cycloaddition reactions under photochemical conditions, potentially leading to complex molecular architectures that are difficult to access through thermal methods.

Table 2: Proposed Reactivity Studies

Reaction Class Reagent Type Potential Product Research Focus
Brook Rearrangement Organolithium Reagents (RLi) Silyl Enol Ether Understanding rearrangement kinetics and synthetic applications.
Aldol Reactions Lewis Acid + Aldehydes β-Hydroxy Ketone Diastereoselective control in C-C bond formation.

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational modeling offers a powerful tool to predict and rationalize the behavior of this compound. Theoretical studies can provide deep insights into reaction mechanisms, transition state geometries, and electronic structures, guiding future experimental work.

Specific areas for computational investigation:

Mechanism of Catalytic Synthesis: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of potential catalytic syntheses, such as the C-H silylation route. This can help in understanding catalyst activity and selectivity, and in designing more efficient catalysts.

Transition State Analysis of Rearrangements: Computational studies can elucidate the transition state structures and activation energies for key reactions like the Brook rearrangement. acs.org This would clarify the factors favoring rearrangement over other competitive pathways and predict the influence of different substituents or nucleophiles.

Spectroscopic Property Prediction: High-level computational methods can predict spectroscopic data (NMR, IR, UV-Vis). These theoretical predictions can aid in the characterization of new, transient, or difficult-to-isolate intermediates and products derived from this compound.

Table 3: Focus Areas for Computational Studies

Computational Method Research Question Desired Outcome
Density Functional Theory (DFT) What is the lowest energy pathway for the Brook rearrangement? Detailed mechanistic understanding and rationalization of selectivity.
Time-Dependent DFT (TD-DFT) What are the electronic transitions and excited state properties? Prediction of photochemical reactivity and UV-Vis spectra.

Green Chemistry Approaches in Synthesis and Application Protocols

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. researchgate.netdntb.gov.ua Research should focus on minimizing environmental impact by developing more sustainable protocols. mdpi.com

Key green chemistry objectives:

Solvent Minimization and Replacement: Future synthetic protocols should aim to use benign solvents like water, ethanol, or supercritical CO2, or develop solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions.

Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources would significantly improve the compound's sustainability profile. For example, deriving the pentanone backbone from biomass sources could be a long-term goal.

Table 4: Comparison of Conventional vs. Green Chemistry Approaches

Process Aspect Conventional Approach Potential Green Alternative Environmental Benefit
Solvent Anhydrous organic solvents (e.g., THF, Toluene) Supercritical CO₂, water, or solvent-free conditions Reduction of VOCs and hazardous waste.
Reagents Stoichiometric strong bases (e.g., LDA) Catalytic amounts of a recyclable base or enzyme Higher atom economy, less waste.

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, sonication, or mechanochemistry | Reduced energy consumption and reaction times. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.